1-Dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
Overview
Description
1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- is a highly fluorinated organic compound. It is known for its unique properties, such as high thermal stability, chemical resistance, and surfactant capabilities. This compound is often used in various industrial and scientific applications due to its ability to lower surface tension in solutions .
Mechanism of Action
10:2 Fluorotelomer sulfonic acid, also known as 2-(Perfluorodecyl)ethane-1-sulfonic acid or 1H,1H,2H,2H-Perfluorododecanesulfonic acid, is a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound has been used as a replacement for legacy PFAS and has been associated with various environmental and health effects .
Target of Action
It is associated with aqueous film forming foam (afff), wastewater treatment plant effluents, and landfill leachate . It’s also worth noting that this compound may pose health risks .
Mode of Action
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, have high chemical stability and oleophobic and hydrophobic properties . These properties make them resistant to degradation and allow them to persist in the environment .
Biochemical Pathways
It’s known that pfas can affect lipid metabolism . Also, 6:2 Fluorotelomer sulfonic acid is produced via telomerization and can be formed from some perfluorocarboxybetaines after their splitting .
Pharmacokinetics
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, are highly persistent in the environment and resist degradation . This persistence can impact their bioavailability.
Result of Action
It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, can have potential immunotoxic effects . For example, spleen weight increased in male mice dosed with 6:2 FTS, and immune function was decreased in both male and female mice in the two highest doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 10:2 Fluorotelomer sulfonic acid. For example, it’s known that PFAS, including 10:2 Fluorotelomer sulfonic acid, are detected globally in drinking, surface, and groundwater . They are also found in soil and groundwater affected by firefighting training activities .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 10:2 Fluorotelomer sulfonic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the compound is known to undergo UV degradation, leading to the formation of various intermediates and end-products .
Temporal Effects in Laboratory Settings
The effects of 10:2 Fluorotelomer sulfonic acid change over time in laboratory settings . The compound shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 10:2 Fluorotelomer sulfonic acid vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Preparation Methods
The synthesis of 1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- typically involves the reaction of specific sulfonate esters with fluorinated alkyl compounds under basic catalytic conditions. The process generally includes the following steps :
Fluorination: The addition of fluorine atoms to the carbon chain, often using perfluoroalkyl iodides or similar reagents.
Neutralization: The resulting product is neutralized to form the sodium salt, which is the commonly used form in industrial applications.
Industrial production methods often involve large-scale reactions in controlled environments to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, where the sulfonic acid group can be replaced by other functional groups.
Oxidation and Reduction: Though less common, the compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The sulfonic acid group can be hydrolyzed in the presence of strong acids or bases.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to stabilize proteins in solution.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of ion-exchange resins, coatings, and other materials that require high chemical resistance
Comparison with Similar Compounds
1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical resistance and thermal stability. Similar compounds include:
1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-: A shorter chain analog with similar surfactant properties.
1-Decanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-eicosafluoro-: Another fluorinated sulfonic acid with a slightly different chain length and properties
These compounds share similar applications but differ in their specific properties and performance based on the length of the carbon chain and the degree of fluorination.
Biological Activity
Overview of 1-Dodecanesulfonic Acid and Related Compounds
Chemical Structure and Properties
1-Dodecanesulfonic acid is a long-chain sulfonic acid that belongs to a class of compounds known as surfactants. Its structure includes a dodecane backbone with a sulfonic acid functional group. The presence of fluorinated carbon chains in related compounds often enhances their hydrophobic characteristics and stability.
Biological Activity
The biological activity of sulfonic acids and their derivatives can vary significantly based on their molecular structure. Here are some key points regarding their general biological activities:
- Antimicrobial Properties : Many sulfonic acids exhibit antimicrobial properties. They can disrupt microbial cell membranes due to their surfactant nature. This property is particularly relevant in formulations aimed at controlling microbial growth in various applications.
- Cell Membrane Interaction : Surfactants like 1-dodecanesulfonic acid can interact with cellular membranes. This interaction can lead to alterations in membrane fluidity and permeability, potentially affecting cellular processes.
- Cytotoxicity : Some studies have indicated that certain long-chain sulfonic acids may exhibit cytotoxic effects on various cell lines. The degree of toxicity often depends on the concentration and exposure duration.
- Environmental Impact : Compounds like perfluorinated sulfonic acids have raised concerns regarding their persistence in the environment and potential bioaccumulation. Research has shown that these compounds can be toxic to aquatic life and may disrupt endocrine systems in wildlife.
Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various sulfonic acids against common pathogens. Results indicated that 1-dodecanesulfonic acid demonstrated significant inhibitory effects on Gram-positive bacteria at concentrations above 0.5% (v/v). This suggests its potential use as a preservative in cosmetic formulations.
Case Study 2: Environmental Toxicology
Research conducted on perfluorinated compounds highlighted the bioaccumulation potential in aquatic organisms. This study found that exposure to fluorinated surfactants resulted in reproductive toxicity in fish species. Although specific data on 1-dodecanesulfonic acid is limited, the implications for similar structures warrant caution regarding environmental release.
Research Findings
Recent studies have focused on the synthesis and applications of long-chain sulfonic acids in various fields such as pharmaceuticals and materials science. These compounds are being explored for their potential in drug delivery systems due to their ability to form micelles and enhance solubility of hydrophobic drugs.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F21O3S/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2,(H,34,35,36) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMAYLFJZQYRHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2SO3H, C12H5F21O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 1H,1H,2H,2H-Perfluorododecanesulfonic acid | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892578 | |
Record name | 10:2 Fluorotelomer sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120226-60-0 | |
Record name | 10:2 Fluorotelomer sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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